Cas no 154848-39-2 (4-(3-Methoxyphenyl)benzonitrile)
4-(3-Methoxyphenyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 3'-Methoxy-[1,1'-biphenyl]-4-carbonitrile
- 4-(3-methoxyphenyl)benzonitrile
- 3'-Methoxy[1,1'-biphenyl]-4-carbonitrile
- AKOS BAR-0693
- 154848-39-2
- 3/'-METHOXY[1,1/'-BIPHENYL]-4-CARBONITRILE
- SCHEMBL7629793
- MFCD06801995
- BS-25213
- DTXSID40402468
- AKOS004117713
- 4-(3-Methoxyphenyl)benzonitrile
-
- MDL: MFCD06801995
- Inchi: 1S/C14H11NO/c1-16-14-4-2-3-13(9-14)12-7-5-11(10-15)6-8-12/h2-9H,1H3
- InChI Key: GXHPEFDYNQSANO-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC(=C1)C1C=CC(C#N)=CC=1
Computed Properties
- Exact Mass: 209.08400
- Monoisotopic Mass: 209.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 33Ų
Experimental Properties
- PSA: 33.02000
- LogP: 3.23388
4-(3-Methoxyphenyl)benzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-(3-Methoxyphenyl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019107738-25g |
3'-Methoxy-[1,1'-biphenyl]-4-carbonitrile |
154848-39-2 | 95% | 25g |
565.29 USD | 2021-05-31 | |
| Fluorochem | 039453-1g |
3'-Methoxy[1,1'-biphenyl]-4-carbonitrile |
154848-39-2 | 95% | 1g |
£76.00 | 2022-03-01 | |
| Fluorochem | 039453-5g |
3'-Methoxy[1,1'-biphenyl]-4-carbonitrile |
154848-39-2 | 95% | 5g |
£225.00 | 2022-03-01 | |
| TRC | M329613-100mg |
4-(3-Methoxyphenyl)benzonitrile |
154848-39-2 | 100mg |
$64.00 | 2023-05-17 | ||
| TRC | M329613-250mg |
4-(3-Methoxyphenyl)benzonitrile |
154848-39-2 | 250mg |
$69.00 | 2023-05-17 | ||
| TRC | M329613-500mg |
4-(3-Methoxyphenyl)benzonitrile |
154848-39-2 | 500mg |
$92.00 | 2023-05-17 | ||
| TRC | M329613-1g |
4-(3-Methoxyphenyl)benzonitrile |
154848-39-2 | 1g |
$133.00 | 2023-05-17 | ||
| abcr | AB310550-1 g |
4-(3-Methoxyphenyl)benzonitrile; 98% |
154848-39-2 | 1g |
€136.80 | 2022-06-11 | ||
| abcr | AB310550-5 g |
4-(3-Methoxyphenyl)benzonitrile; 98% |
154848-39-2 | 5g |
€326.40 | 2022-06-11 | ||
| abcr | AB310550-1g |
4-(3-Methoxyphenyl)benzonitrile, 98%; . |
154848-39-2 | 98% | 1g |
€144.00 | 2025-04-20 |
4-(3-Methoxyphenyl)benzonitrile Suppliers
4-(3-Methoxyphenyl)benzonitrile Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 4-(3-Methoxyphenyl)benzonitrile
Introduction to 4-(3-Methoxyphenyl)benzonitrile (CAS No. 154848-39-2)
4-(3-Methoxyphenyl)benzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 154848-39-2, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical and chemical research. This compound, featuring a benzonitrile moiety linked to a 3-methoxyphenyl group, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in drug discovery.
The molecular structure of 4-(3-Methoxyphenyl)benzonitrile consists of a benzene ring substituted with a nitrile group at the 4-position and a methoxy group at the 3-position of another benzene ring fused to the first one. This arrangement imparts distinct electronic and steric characteristics, influencing its reactivity and potential applications. The presence of both electron-withdrawing (nitrile) and electron-donating (methoxy) groups creates a balance that makes the compound highly versatile in organic synthesis.
In recent years, 4-(3-Methoxyphenyl)benzonitrile has been extensively studied for its pharmacological potential. The benzonitrile scaffold is well-documented for its role in various bioactive molecules, including antimicrobial, anti-inflammatory, and anticancer agents. The methoxyphenyl moiety further enhances its biological activity by modulating electronic distribution and influencing interactions with biological targets. Current research suggests that derivatives of this compound may exhibit inhibitory effects on specific enzymes and receptors, making them attractive for developing novel therapeutic strategies.
One of the most compelling aspects of 4-(3-Methoxyphenyl)benzonitrile is its utility as a building block in medicinal chemistry. The benzonitrile group can be readily transformed into other functionalized structures through various chemical reactions, such as hydrolysis to form carboxylic acids or reduction to yield primary amines. These transformations allow chemists to tailor the compound's properties for specific applications. For instance, researchers have explored its use in synthesizing small-molecule inhibitors targeting protein-protein interactions, which are critical in many disease pathways.
The methoxy group in 4-(3-Methoxyphenyl)benzonitrile also plays a crucial role in determining its biological behavior. Methoxy-substituted aromatic compounds are known to exhibit enhanced solubility and improved metabolic stability, which are desirable attributes for drug candidates. Additionally, the methoxy group can participate in hydrogen bonding interactions, influencing the compound's binding affinity to biological targets. These features make 4-(3-Methoxyphenyl)benzonitrile a promising candidate for further development into lead compounds for drug discovery.
Recent advancements in computational chemistry have further highlighted the potential of 4-(3-Methoxyphenyl)benzonitrile as a pharmacophore. Molecular modeling studies have demonstrated that this compound can effectively interact with various biological targets by optimizing its binding orientation and electronic properties. These simulations have guided experimental efforts, leading to the identification of novel derivatives with enhanced activity and selectivity. Such computational approaches are becoming increasingly integral in modern drug discovery pipelines, streamlining the process of identifying promising candidates.
In addition to its pharmaceutical applications, 4-(3-Methoxyphenyl)benzonitrile has shown promise in materials science. The unique electronic properties of the benzonitrile group make it suitable for use in organic electronics, including light-emitting diodes (LEDs) and photovoltaic cells. Researchers have explored its incorporation into conjugated polymers and small-molecule emitters, demonstrating improved performance in optoelectronic devices. This dual functionality as both a pharmaceutical intermediate and a materials science component underscores the versatility of this compound.
The synthesis of 4-(3-Methoxyphenyl)benzonitrile has been optimized through various methodologies to ensure high yield and purity. Common synthetic routes involve nucleophilic substitution reactions or cross-coupling reactions between appropriately substituted precursors. Advances in catalytic systems have further refined these processes, making them more efficient and environmentally friendly. These synthetic strategies are crucial for producing sufficient quantities of the compound for both research and industrial applications.
The safety profile of 4-(3-Methoxyphenyl)benzonitrile is another important consideration. While it is not classified as a hazardous material under standard regulations, proper handling procedures should be followed to minimize exposure risks. Personal protective equipment (PPE), such as gloves and safety goggles, is recommended when working with this compound in laboratory settings. Additionally, adequate ventilation should be maintained to prevent inhalation of any dust or vapors that may be generated during handling or processing.
Future directions for research on 4-(3-Methoxyphenyl)benzonitrile include exploring its role in developing treatments for neurological disorders. Preliminary studies suggest that derivatives of this compound may interact with neurotransmitter systems involved in conditions such as Alzheimer's disease and Parkinson's disease. By modulating these systems, 4-(3-Methoxyphenyl)benzonitrile could potentially offer new therapeutic avenues for these challenging conditions.
Another area of interest is the investigation of 4-(3-Methoxyphenyl)benzonitrile's antimicrobial properties. The growing threat of antibiotic-resistant bacteria has prompted researchers to seek novel antimicrobial agents with unique mechanisms of action. The structural features of this compound make it a promising candidate for developing new antibiotics or antifungal drugs that can overcome existing resistance mechanisms.
In conclusion,4-(3-Methoxyphenyl)benzonitrile (CAS No.,154848-39-2), stands out as a versatile and multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable tool in pharmaceutical research, materials science, and beyond。With ongoing studies uncovering new applications,this compound is poised to play an increasingly important role in advancing scientific knowledge and innovation。
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